molecular formula C11H10N4O B2734986 Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- CAS No. 696648-69-8

Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-

Cat. No.: B2734986
CAS No.: 696648-69-8
M. Wt: 214.228
InChI Key: FQBYHGJOOIJMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including one- and two-dimensional NMR, IR, and mass spectral data . In some cases, X-ray structural analyses are also used .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, propionitrile can be hydrogenated to form propylamines .


Physical and Chemical Properties Analysis

Propionitrile is a colourless, water-soluble liquid . It has a molar mass of 55.080 g·mol−1, a density of 772 mg mL−1, and a boiling point of 96 to 98 °C .

Safety and Hazards

Safety and hazards of a compound depend on its properties. Propionitrile is flammable and can be harmful if swallowed or in contact with skin .

Future Directions

Research into new compounds and their potential applications is ongoing. For example, spiro compounds, which have a structure similar to the one you’re asking about, have shown promising biological activities and have drawn the interest of researchers in synthetic organic chemistry and medicinal chemistry .

Properties

IUPAC Name

3-[(2-hydroxy-1H-indol-3-yl)diazenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-6-3-7-13-15-10-8-4-1-2-5-9(8)14-11(10)16/h1-2,4-5,14,16H,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJELRAYCSFAMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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